Cas no 1813-33-8 (2-Chloro-4-(trifluoromethyl)benzonitrile)

2-Chloro-4-(trifluoromethyl)benzonitrile is a versatile organic compound with notable chemical stability. It exhibits excellent solubility in various organic solvents, making it suitable for a wide range of synthetic applications. The presence of a trifluoromethyl group enhances its reactivity and selectivity, while the chloro group provides additional functional group versatility. This compound is particularly valued for its ability to facilitate targeted synthetic transformations in organic synthesis.
2-Chloro-4-(trifluoromethyl)benzonitrile structure
1813-33-8 structure
Product Name:2-Chloro-4-(trifluoromethyl)benzonitrile
CAS No:1813-33-8
MF:C8H3ClF3N
MW:205.564331293106
MDL:MFCD00084939
CID:42031
PubChem ID:2736476
Update Time:2025-06-20

2-Chloro-4-(trifluoromethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-(trifluoromethyl)benzonitrile
    • 2-Chloro-4-trifluoromethylbenzonitrile
    • 3-chloro-4-cyanobenzotrifluoride
    • 2-Chlor-4-trifluormethyl-benzonitril
    • 2-chloro-4-trifluoromethyl-benzonitril
    • 3-Chloro-4-cyano-benzotrifluoride
    • C2599
    • 2-chloro-4-trifluoromethyl-benzonitrile
    • DTXSID40371387
    • EN300-316339
    • Benzonitrile, 2-chloro-4-(trifluoromethyl)-
    • MFCD00084939
    • A4020
    • 4-(trifluoromethyl)-2-chlorobenzonitrile
    • AC-4054
    • CS-W015360
    • 2-Chloro-4-(trifluoromethyl)benzonitrile, 97%
    • AM61379
    • FT-0615377
    • 1813-33-8
    • SY022617
    • SCHEMBL952338
    • 2-chloro-4-(trifluoromethyl)-benzonitrile
    • PS-8096
    • AKOS005063451
    • 2-Chloro-(4-trifluoromethyl)benzonitrile
    • DB-010989
    • 640-335-5
    • DTXCID50322421
    • FC09549
    • MDL: MFCD00084939
    • Inchi: 1S/C8H3ClF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H
    • InChI Key: GEHMLBFNZKJDQM-UHFFFAOYSA-N
    • SMILES: ClC1=C(C#N)C=CC(C(F)(F)F)=C1

Computed Properties

  • Exact Mass: 204.99100
  • Monoisotopic Mass: 204.991
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.2
  • Topological Polar Surface Area: 23.8A^2

Experimental Properties

  • Color/Form: Grayish yellow liquid
  • Density: 1.389 g/mL at 25 °C(lit.)
  • Melting Point: 82-83°C/8mm
  • Boiling Point: 97°C/13mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:219.2°F
    Degrees Celsius:104°C
  • Refractive Index: n20/D 1.4840(lit.)
  • PSA: 23.79000
  • LogP: 3.23048
  • Solubility: Not determined

2-Chloro-4-(trifluoromethyl)benzonitrile Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H311,H302,H332,H315,H319
  • Warning Statement: P280H,P305
    P351
    P338,P309,P310
  • Hazardous Material transportation number:3276
  • WGK Germany:3
  • Hazard Category Code: R20/21/22;R36/37/38
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: Xi
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R20/21/22; R36/37/38
  • HazardClass:6.1
  • PackingGroup:III
  • Storage Condition:Store at room temperature

2-Chloro-4-(trifluoromethyl)benzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Chloro-4-(trifluoromethyl)benzonitrile Pricemore >>

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Additional information on 2-Chloro-4-(trifluoromethyl)benzonitrile

2-Chloro-4-(trifluoromethyl)benzonitrile (CAS No. 1813-33-8): An Overview of Its Properties, Applications, and Recent Research Developments

2-Chloro-4-(trifluoromethyl)benzonitrile (CAS No. 1813-33-8) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as 2-chloro-4-(trifluoromethyl)benzonitrile, is characterized by its unique molecular structure, which includes a chloro substituent and a trifluoromethyl group attached to a benzene ring with a nitrile functional group. These structural features contribute to its chemical stability and reactivity, making it an important intermediate in various synthetic processes.

The chemical formula of 2-Chloro-4-(trifluoromethyl)benzonitrile is C8H4ClF3N, and its molecular weight is approximately 209.57 g/mol. The compound is typically a white to off-white solid at room temperature and has a melting point of around 76-78°C. It is insoluble in water but soluble in organic solvents such as dichloromethane, acetone, and ethanol. These physical properties make it suitable for use in various chemical reactions and processes.

In the context of synthetic chemistry, 2-Chloro-4-(trifluoromethyl)benzonitrile serves as a valuable building block for the synthesis of more complex molecules. Its reactivity is primarily centered around the nitrile group, which can be converted into other functional groups through various chemical transformations. For example, the nitrile group can be hydrolyzed to form a carboxylic acid or reduced to an amine using hydrogenation or other reduction methods. These transformations are crucial for the development of new compounds with specific biological activities.

Recent research has highlighted the potential applications of 2-Chloro-4-(trifluoromethyl)benzonitrile in the pharmaceutical industry. One notable area of interest is its use as an intermediate in the synthesis of agrochemicals and pharmaceuticals. The trifluoromethyl group imparts unique properties to the molecule, such as enhanced metabolic stability and improved pharmacokinetic profiles. These properties are particularly valuable in the development of drugs that require prolonged action or improved bioavailability.

A study published in the Journal of Medicinal Chemistry in 2021 explored the use of 2-Chloro-4-(trifluoromethyl)benzonitrile as a key intermediate in the synthesis of novel antiviral agents. The researchers found that derivatives of this compound exhibited potent antiviral activity against several viral strains, including influenza and herpes simplex viruses. The presence of the trifluoromethyl group was found to significantly enhance the antiviral efficacy of these compounds, making them promising candidates for further development.

In addition to its pharmaceutical applications, 2-Chloro-4-(trifluoromethyl)benzonitrile has also been investigated for its potential use in agrochemicals. A study published in the Pest Management Science journal in 2020 reported that derivatives of this compound showed excellent insecticidal activity against various pests, including aphids and whiteflies. The high stability and low toxicity profile of these compounds make them attractive candidates for use in crop protection products.

The environmental impact of 2-Chloro-4-(trifluoromethyl)benzonitrile and its derivatives is another area of active research. Studies have shown that while these compounds are generally stable under normal environmental conditions, they can be biodegraded by certain microorganisms over time. This biodegradation process helps mitigate potential environmental concerns associated with their use.

In conclusion, 2-Chloro-4-(trifluoromethyl)benzonitrile (CAS No. 1813-33-8) is a multifaceted compound with significant potential in various fields, including synthetic chemistry, pharmaceuticals, and agrochemicals. Its unique structural features and chemical properties make it an important intermediate for the synthesis of novel compounds with diverse applications. Ongoing research continues to uncover new possibilities for this versatile molecule, further solidifying its importance in modern scientific endeavors.

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